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Compound of Interest

Compound Name: 1-Iodopentane

Cat. No.: B145852 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis

of 1-iodopentane. It is designed to serve as a core resource for researchers, scientists, and

professionals in drug development who require detailed information on the structural

elucidation and characterization of this compound. This guide presents quantitative data in

structured tables, details experimental protocols, and includes visualizations of key processes

and relationships.

Spectroscopic Data
The following sections summarize the key spectroscopic data for 1-iodopentane (CAS No:

628-17-1, Molecular Formula: C₅H₁₁I, Molecular Weight: 198.05 g/mol ).[1]

Infrared (IR) Spectroscopy
The infrared spectrum of 1-iodopentane reveals characteristic vibrational modes of its

functional groups. The data presented below corresponds to a neat liquid sample analyzed by

Fourier Transform Infrared (FTIR) spectroscopy.
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Wavenumber (cm⁻¹) Assignment

2957 - 2858 C-H stretching (alkane CH₂, CH₃)

1465 C-H bending (CH₂ scissoring)

1225 C-I stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 1-
iodopentane.

The ¹H NMR spectrum of 1-iodopentane in deuterated chloroform (CDCl₃) shows five distinct

signals corresponding to the five non-equivalent sets of protons.

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Coupling
Constant (J,
Hz)

3.19 Triplet (t) 2H
I-CH₂-CH₂-CH₂-

CH₂-CH₃
~6.9

1.84 Quintet 2H
I-CH₂-CH₂-CH₂-

CH₂-CH₃
~7.2

1.39 Sextet 2H
I-CH₂-CH₂-CH₂-

CH₂-CH₃
~7.3

1.31 Sextet 2H
I-CH₂-CH₂-CH₂-

CH₂-CH₃
~7.4

0.91 Triplet (t) 3H
I-CH₂-CH₂-CH₂-

CH₂-CH₃
~7.3

Note: Coupling constants are estimated based on typical values for alkyl chains.

The ¹³C NMR spectrum of 1-iodopentane in CDCl₃ displays five signals, one for each unique

carbon atom.
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Chemical Shift (δ, ppm) Assignment

33.5 I-CH₂-CH₂-CH₂-CH₂-CH₃

33.1 I-CH₂-CH₂-CH₂-CH₂-CH₃

30.5 I-CH₂-CH₂-CH₂-CH₂-CH₃

22.3 I-CH₂-CH₂-CH₂-CH₂-CH₃

13.9 I-CH₂-CH₂-CH₂-CH₂-CH₃

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 1-iodopentane yields a molecular ion peak

and several characteristic fragment ions.

m/z Relative Intensity (%) Proposed Fragment

198 5 [CH₃(CH₂)₄I]⁺˙ (Molecular Ion)

71 100
[CH₃(CH₂)₃CH₂]⁺ (Pentyl

cation)

43 95 [CH₃CH₂CH₂]⁺ (Propyl cation)

29 40 [CH₃CH₂]⁺ (Ethyl cation)

127 5 [I]⁺

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of liquid 1-
iodopentane.

Infrared (IR) Spectroscopy Protocol
This protocol is for obtaining an FTIR spectrum of neat 1-iodopentane using a salt plate

method.[2][3][4][5]

Sample Preparation:
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Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them by the edges to

avoid moisture contamination from fingerprints.

Place one to two drops of 1-iodopentane onto the center of one salt plate.

Carefully place the second salt plate on top, allowing the liquid to spread into a thin,

uniform film between the plates.

Data Acquisition:

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty beam path.

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

Data Processing:

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Label the significant peaks corresponding to the functional groups of 1-iodopentane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol
This protocol describes the preparation and analysis of a 1-iodopentane sample for both ¹H

and ¹³C NMR.[6][7][8][9][10]

Sample Preparation:

In a clean, dry vial, dissolve approximately 10-20 mg of 1-iodopentane in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃).

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean 5 mm NMR tube.

Cap the NMR tube securely.
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Data Acquisition:

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

For ¹H NMR, acquire the spectrum using appropriate parameters (e.g., pulse angle,

acquisition time, relaxation delay).

For ¹³C NMR, acquire the spectrum using proton decoupling to obtain singlets for each

carbon.

Data Processing:

Apply a Fourier transform to the raw data (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., TMS).

Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to

the respective protons and carbons.

Mass Spectrometry (MS) Protocol
This protocol outlines the general procedure for obtaining an electron ionization (EI) mass

spectrum of 1-iodopentane.[11][12]

Sample Introduction:

Introduce a small amount of 1-iodopentane into the mass spectrometer, typically via

direct injection or through a gas chromatography (GC) system for separation from any

impurities.
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The sample is vaporized in the ion source.

Ionization:

The vaporized sample molecules are bombarded with a high-energy electron beam

(typically 70 eV).

This causes the ejection of an electron from the molecule, forming a positively charged

molecular ion (M⁺˙).

Mass Analysis and Detection:

The molecular ion and any fragment ions are accelerated into a mass analyzer (e.g., a

quadrupole or time-of-flight).

The ions are separated based on their mass-to-charge ratio (m/z).

The separated ions are detected, and their abundance is recorded.

Data Interpretation:

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Identify the molecular ion peak to determine the molecular weight.

Analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and

pathways in the spectroscopic analysis of 1-iodopentane.
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Spectroscopic Techniques

Data Interpretation
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General workflow for the spectroscopic analysis of 1-iodopentane.
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Primary Fragmentation

Secondary Fragmentation

[CH₃(CH₂)₄I]⁺˙
m/z = 198
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- CH₂
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Proposed fragmentation pathway of 1-iodopentane in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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